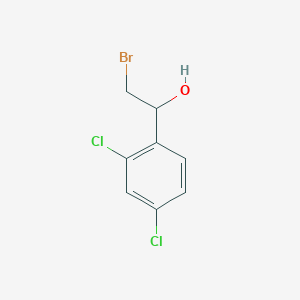

2-Bromo-1-(2,4-dichlorophenyl)ethanol

説明

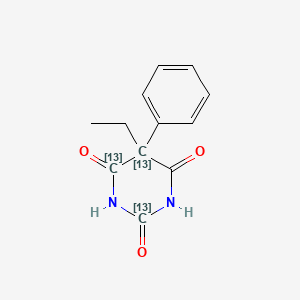

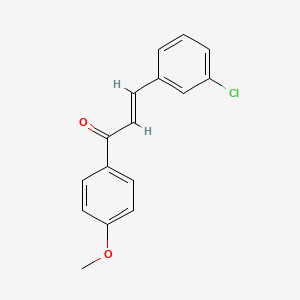

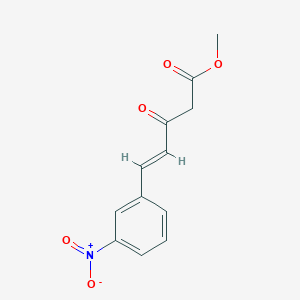

“2-Bromo-1-(2,4-dichlorophenyl)ethanol” is a chemical compound with the molecular formula C8H7BrCl2O . It is a metabolite of the insecticide Bromfenvinphos and is also a useful intermediate in the preparation of substituted acetophenone derivatives .

Molecular Structure Analysis

The molecular structure of “2-Bromo-1-(2,4-dichlorophenyl)ethanol” can be represented by the SMILES string Clc1ccc(Cl)c(c1)C(O)Br . This indicates that the compound contains a bromine atom attached to an ethanol group, and a dichlorophenyl group .Physical And Chemical Properties Analysis

“2-Bromo-1-(2,4-dichlorophenyl)ethanol” has a molecular weight of 269.951 Da . It is a moderately soluble compound . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.科学的研究の応用

Enantioselective Synthesis in Antifungal Agents

A significant application of a related compound, (R)-2-Chloro-1-(2,4-dichlorophenyl) ethanol, is its role as a chiral intermediate in the synthesis of the antifungal agent Miconazole. Research demonstrated the potential of a bacterial strain, Acinetobacter sp., to catalyze the biotransformation of 2-chloro-1-(2,4-dichlorophenyl) ethanone into this chiral compound with high stereoselectivity. This study highlights the utility of microbial biocatalysis in producing chiral intermediates for drug synthesis with high yield and enantiomeric excess (Miao, Liu, He, & Wang, 2019).

Synthesis of Deuterium-Labelled Pesticides

Another relevant compound, (E,Z)-2-bromo-1-(2,4-dichlorophenyl)vinyl bis[ethyl-2H5] phosphate, a regiospecifically deuterium-labelled pesticide, was synthesized from related precursors including 2,4-dichlorophenacylidene bromide. This synthesis is crucial for advancing environmental degradation testing and certain mass spectrometric studies, underscoring the significance of 2-Bromo-1-(2,4-dichlorophenyl)ethanol derivatives in environmental and analytical chemistry (Huras, Konopski, & Zakrzewski, 2011).

Lipase-Mediated Resolution in Drug Synthesis

The resolution of a compound similar to 2-Bromo-1-(2,4-dichlorophenyl)ethanol, namely 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol, was achieved through lipase-catalyzed enantioselective processes. This α-bromohydrin is an intermediate in synthesizing new adrenergic agents, highlighting the chemical's role in producing pharmacologically active compounds (Conde, Fierros, Rodríguez-Franco, & Puig, 1998).

Organic Synthesis and Chemical Transformations

2-Bromo-1-(2,4-dichlorophenyl)ethanol derivatives have been utilized in various organic synthesis and chemical transformation studies. For instance, 2-(Bromomethyl)benzophenone, a related compound, was converted into naphthalene derivatives through a mechanism involving the generation of 1-phenylisobenzofuran, highlighting the compound's utility inorganic synthesis and the study of reaction mechanisms (Faragher & Gilchrist, 1976).

Synthesis of Pharmaceutical Intermediates

The compound (R)-2-Chloro-1-(3-chlorophenyl)ethanol, closely related to 2-Bromo-1-(2,4-dichlorophenyl)ethanol, serves as a key intermediate in synthesizing β-adrenoceptor receptor agonists. The use of Candida ontarioensis for the asymmetric reduction of related substrates to produce this chiral intermediate demonstrates the compound's importance in pharmaceutical manufacturing (Ni, Zhang, & Sun, 2012).

In Vivo Metabolism Studies

In pharmacology and toxicology, derivatives of 2-Bromo-1-(2,4-dichlorophenyl)ethanol have been studied to understand the in vivo metabolism of certain drugs. For example, research on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats identified various metabolites, including compounds structurally related to 2-Bromo-1-(2,4-dichlorophenyl)ethanol, thereby providing insights into drug metabolism pathways (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).

Safety and Hazards

“2-Bromo-1-(2,4-dichlorophenyl)ethanol” is considered hazardous. It causes severe skin burns and eye damage. In case of contact, immediate medical attention is required. It is advised to rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Contaminated clothes and shoes should be removed immediately and washed off with soap and plenty of water .

特性

IUPAC Name |

2-bromo-1-(2,4-dichlorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrCl2O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8,12H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAZJMFBMWUBHCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(CBr)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrCl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(2,4-dichlorophenyl)ethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(11-fluoro-3,3a,8,12b-tetrahydro-2H-dibenzo[3,4:6,7]cyclohepta[1,2-b]furan-2-yl)-N-methylmethanamine](/img/structure/B3328870.png)

![2-(Trifluoromethyl)-pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3328877.png)